molecular formula C11H18N2O2 B8546693 ethyl 3,5-diethyl-1H-pyrazole-1-acetate

ethyl 3,5-diethyl-1H-pyrazole-1-acetate

Cat. No. B8546693
M. Wt: 210.27 g/mol
InChI Key: HISYJNKXZWCTGO-UHFFFAOYSA-N
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Patent
US08586611B2

Procedure details

Ethyl 3,5-diethyl-1H-pyrazole-1-acetate (2.79 g, 13.3 mmol) (i.e. the product of Example 15, Step B) in tetrahydrofuran (10 mL) was treated with sodium hydroxide (1.0 g) in water (7.5 mL) The reaction mixture was then stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and washed with diethyl ether. The resulting aqueous layer was acidified with concentrated hydrochloric acid to give a white precipitate. The precipitate was filtered and dried in air to give 690 mg of the title compound.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]([CH2:10][C:11]([O:13]CC)=[O:12])[N:4]=1)[CH3:2].[OH-].[Na+]>O1CCCC1.O>[CH2:1]([C:3]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]([CH2:10][C:11]([OH:13])=[O:12])[N:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.79 g
Type
reactant
Smiles
C(C)C1=NN(C(=C1)CC)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NN(C(=C1)CC)CC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=NN(C(=C1)CC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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